molecular formula C18H22N4O3 B2479561 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 946362-85-2

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2479561
CAS RN: 946362-85-2
M. Wt: 342.399
InChI Key: SCCXVDAPEIYVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Applications

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide's structure relates closely to that of tetrahydroquinolines and isoquinolines, compounds known for their neuropharmacological activities. For instance, tetrahydroisoquinolines are examined for their dopamine-like abilities, indicating potential applications in understanding and treating neurological disorders such as Parkinson's disease and other conditions related to dopaminergic neurotransmission (Jacob et al., 1981).

Chemical Synthesis and Reactivity

The compound is relevant in the field of chemical synthesis, particularly in reactions involving tetrahydroquinoline structures. For example, the ring expansion reactions of tetrahydroquinazolinium compounds, closely related to tetrahydroquinolines, have been explored, revealing mechanisms that could be applied in the synthesis of complex molecules with potential pharmacological activities (Yamada et al., 1974).

Anticancer and Antimicrobial Activities

Compounds with the tetrahydroquinoline skeleton have been synthesized and evaluated for their antitumor activities, showing moderate to high levels of activity against various cancer cell lines. This suggests potential applications of N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide in cancer research, particularly in the search for novel anticancer agents (Fang et al., 2016). Additionally, lipid-like derivatives of tetrahydroquinoline have shown significant cytotoxicity towards tumor cells and antimicrobial activity, underscoring the compound's potential in developing treatments for infections in cancer patients (Zablotskaya et al., 2018).

Anticonvulsant Properties

Research on N-substituted 1,2,3,4-tetrahydroisoquinolines, structurally related to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, has identified compounds with promising anticonvulsant properties. This highlights the potential application of such compounds in the development of new treatments for epilepsy and related seizure disorders (Gitto et al., 2006).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-10-16(21-25-12)20-18(24)17(23)19-8-7-13-5-6-15-14(11-13)4-3-9-22(15)2/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCXVDAPEIYVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.